

Methoxyammonium chloride synthesis from methoxyamine and hydrochloric acid.

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Compound of Interest

Compound Name: *Methoxyammonium chloride*

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Synthesis of Methoxyammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

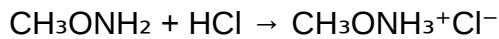
Abstract

This technical guide provides an in-depth overview of the synthesis of **methoxyammonium chloride** from methoxyamine and hydrochloric acid. **Methoxyammonium chloride** (also known as methoxyamine hydrochloride) is a critical reagent and intermediate in the pharmaceutical and chemical industries, notably in the synthesis of second-generation cephalosporins and novel herbicides.^{[1][2]} This document outlines the fundamental reaction, detailed experimental protocols, and key quantitative data derived from various synthetic methodologies.

Core Reaction and Mechanism

The synthesis of **methoxyammonium chloride** from methoxyamine is a straightforward acid-base reaction. Methoxyamine (CH_3ONH_2), a derivative of hydroxylamine, acts as a base and readily reacts with the strong acid, hydrochloric acid (HCl), to form the corresponding salt, **methoxyammonium chloride** ($\text{CH}_3\text{ONH}_3^+\text{Cl}^-$).^[3] This reaction is typically exothermic.

The reaction proceeds as follows:



This salt formation is a crucial final step in many multi-step synthetic routes that first produce the free base, methoxyamine.[1][4]

Experimental Protocols

Several methods for the synthesis of **methoxyammonium chloride** have been reported, often as the final step in a longer synthetic sequence. The following protocols detail the direct conversion of methoxyamine to its hydrochloride salt.

Protocol 1: Reaction with Gaseous Hydrochloric Acid in an Anhydrous Solvent

This method is suitable for situations where the free methoxyamine has been isolated and purified.

Objective: To synthesize **methoxyammonium chloride** from purified methoxyamine.

Materials:

- Purified Methoxyamine (CH_3ONH_2)
- Anhydrous solvent (e.g., diethyl ether, toluene, or tetrahydrofuran)[3]
- Hydrochloric acid gas (HCl)

Procedure:

- Dissolve the purified methoxyamine in an anhydrous solvent such as diethyl ether, toluene, or THF.[3]
- Bubble hydrochloric acid gas through the solution. The reaction is exothermic, and the temperature should be carefully controlled to prevent degradation of the product.[3]
- The formation of a white crystalline solid indicates the successful synthesis of **methoxyammonium chloride**.[3]

- The precipitate is then isolated by filtration.
- The collected solid is washed with a cold solvent (e.g., diethyl ether) to remove any residual impurities.^[3]
- The final product is dried under a vacuum to yield pure, crystalline **methoxyammonium chloride**.^[3]

Protocol 2: Acidification of a Reaction Mixture with Aqueous Hydrochloric Acid

This protocol is commonly employed when methoxyamine is generated in situ and is present in a reaction mixture.

Objective: To isolate **methoxyammonium chloride** from a reaction mixture containing methoxyamine.

Procedure:

- Following the synthesis of methoxyamine, the reaction mixture is cooled.
- Concentrated hydrochloric acid is added to the distillate to adjust the pH to between 4 and 5.
^[1]
- The solution is allowed to stand, promoting the crystallization of **methoxyammonium chloride**.^[1]
- The resulting crystals are collected by filtration.
- The product is then dried to obtain the final **methoxyammonium chloride**.^[1] In one instance, the obtained solid was dried at 50°C.^[5]

Purification

Purification of **methoxyammonium chloride** is typically achieved through recrystallization.

Procedure:

- Crystallize the crude **methoxyammonium chloride** from absolute ethanol or a mixture of ethanol and diethyl ether.[2][6]

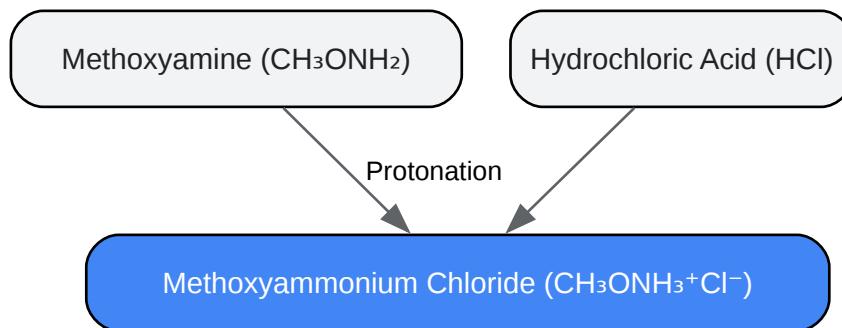
Quantitative Data

The yield and purity of **methoxyammonium chloride** can vary depending on the overall synthetic route and the specific conditions of the final salt formation and purification steps.

Parameter	Value	Source
Yield	67.2%	[1]
Yield	82% (overall)	[7]
Yield	89.0%	[4]
Purity	99.3%	[4]
Melting Point	148-151 °C	[1][8]
Melting Point	149-152 °C	[1]

Visualizations

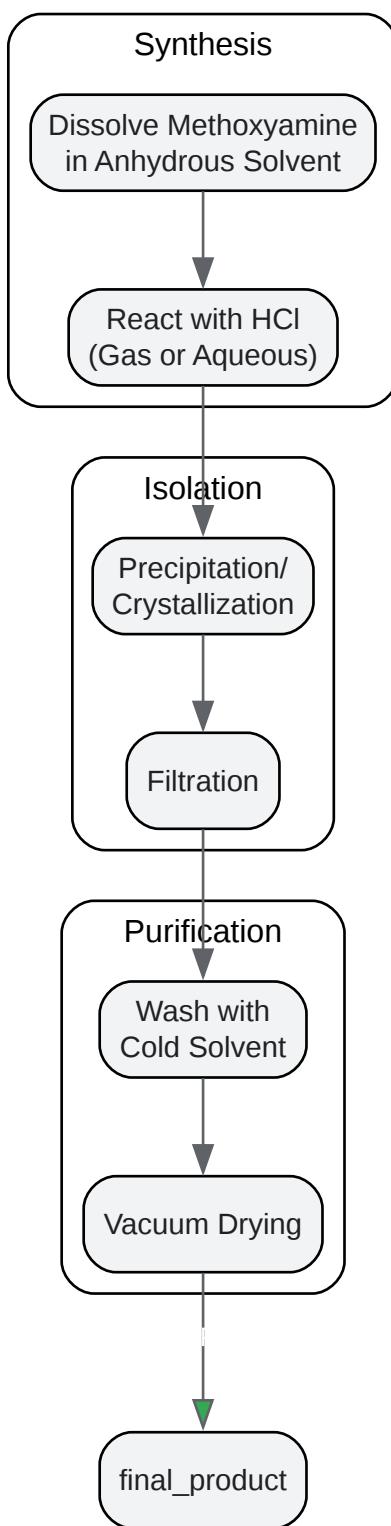
Reaction Pathway



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Caption: Synthesis of **Methoxyammonium Chloride**.

Experimental Workflow

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